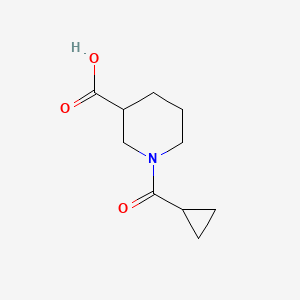

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid

Description

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a cyclopropylcarbonyl substituent at the 1-position and a carboxylic acid group at the 3-position of the piperidine ring. This compound is commercially available for research purposes, with a catalog number sc-333149 and pricing at $266.00 (1 g) and $800.00 (5 g) . Its structure combines the conformational rigidity of the cyclopropane ring with the hydrogen-bonding capability of the carbonyl and carboxylic acid groups, making it a candidate for studying interactions with biological targets or as a synthetic intermediate.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEHYCZYCZPMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224472 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926198-16-5 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Piperidine Derivatives with Cyclopropanecarbonyl Chloride

A key step is the acylation of piperidine nitrogen with cyclopropanecarbonyl chloride under controlled conditions:

- Procedure : Piperidine or piperidine-3-carboxylic acid is dissolved in a suitable solvent such as acetic acid or anhydrous dichloromethane. The solution is cooled (0–5 °C) under nitrogen atmosphere.

- Addition : Cyclopropanecarbonyl chloride is added dropwise to the stirred solution.

- Reaction conditions : The mixture is stirred at room temperature or slightly elevated temperature (up to 40 °C) for several hours to overnight to ensure complete acylation.

- Workup : The reaction mixture is filtered to remove solids, and solvents are removed under reduced pressure. The residue is purified by crystallization or extraction.

This method is exemplified in patent EP2824098B1, where piperazine derivatives are acylated with cyclopropanecarbonyl chloride in acetic acid at 40 °C, followed by workup involving distillation and crystallization to isolate the product.

Protection and Deprotection Strategies

To achieve regioselective functionalization and to protect sensitive groups, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen or carboxylic acid groups is employed:

- Protection : Piperidine-3-carboxylic acid can be converted to its tert-butyl ester or Boc-protected derivative to prevent side reactions during acylation.

- Deprotection : After acylation, the protecting groups are removed using trifluoroacetic acid (TFA) in anhydrous dichloromethane at low temperature (0–5 °C), followed by stirring at room temperature for several hours.

- Isolation : The deprotected intermediate is isolated by solvent removal under reduced pressure.

This approach is detailed in CN111116514A, where 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester is deprotected with TFA, followed by salt formation with acyl chlorides to yield the hydrochloride salt of the acylated piperazine. Although this patent focuses on piperazine, the methodology is analogous for piperidine derivatives.

Functionalization at the 3-Position of Piperidine

The carboxylic acid at the 3-position can be introduced or retained depending on the starting material:

- Starting from piperidine-3-carboxylic acid or its esters allows direct acylation at the nitrogen without affecting the carboxyl group.

- Alternatively, β-keto esters derived from piperidine-3-carboxylic acid can be synthesized and further transformed via enamine chemistry or hydrazine derivatives to introduce additional functionalities, as described in the synthesis of related piperidine derivatives.

Purification and Characterization

- Crystallization from solvents such as isopropyl ether, methyl tert-butyl ether, or n-heptane is used to purify the final compound.

- Drying under vacuum at mild temperatures (20–25 °C) ensures removal of residual solvents.

- Purity and identity are confirmed by nuclear magnetic resonance (NMR) spectroscopy, including proton NMR, and other analytical techniques.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of piperidine N | Cyclopropanecarbonyl chloride, piperidine | Acetic acid, DCM | 0–40 °C | 80–90 | Stirring under N2, dropwise addition |

| Protection of carboxyl group | tert-Butyl ester formation | Various organic solvents | Ambient | High | Protects acid during acylation |

| Deprotection | Trifluoroacetic acid | Anhydrous DCM | 0–25 °C | Quantitative | Removal of Boc or tert-butyl groups |

| Salt formation (if applicable) | Acyl chloride or sulfonyl chloride | Ethanol, isopropyl ether | 0–25 °C | 85–89 | Crystallization and filtration |

| Purification | Crystallization, vacuum drying | Isopropyl ether, MTBE | 0–25 °C | - | Ensures high purity and low impurities |

Research Findings and Optimization Notes

- The use of trifluoroacetic acid for deprotection is efficient and mild, preventing decomposition of sensitive intermediates.

- Controlled temperature during acylation and deprotection steps is critical to avoid side reactions and ensure high yield and purity.

- The choice of solvent influences crystallization and purity; isopropyl ether and methyl tert-butyl ether are preferred for final isolation.

- Salt formation with various acyl chlorides (e.g., methanesulfonyl chloride, ethyl sulfonyl chloride) can improve crystallinity and stability of the product.

- Analytical confirmation by NMR spectroscopy is essential to verify the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets.

Case Study: Drug Development

A study focused on the synthesis of derivatives of this compound showed promising results in inhibiting certain enzymes involved in cancer proliferation. For instance, derivatives were tested against the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in DNA repair mechanisms. The synthesized compounds exhibited varying levels of inhibition, with some showing IC50 values comparable to established PARP inhibitors like Olaparib .

Pharmacological Applications

The compound has shown potential in various pharmacological applications, particularly in neuropharmacology and pain management.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Studies have explored its effects on dopamine receptors, suggesting a role in treating disorders such as depression or anxiety .

Pain Management

In preclinical models, derivatives of this compound have been evaluated for analgesic properties. The mechanism appears to involve modulation of pain pathways through interaction with specific receptors in the central nervous system .

Organic Synthesis

Due to its versatile chemical structure, this compound serves as a valuable building block in organic synthesis.

Synthesis of Complex Molecules

The compound can undergo various chemical reactions such as oxidation and reduction, making it useful for synthesizing more complex molecules. For example, it can be transformed into esters or amides through nucleophilic substitution reactions, which are essential steps in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points: 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid has a sharp melting point (185–186.5°C), indicative of high crystallinity, likely due to hydrogen bonding between the carboxylic acid and pyrazine nitrogen atoms .

- Solubility and Lipophilicity : The cyclopropylcarbonyl group is less polar than sulfonyl (e.g., in ) or pyrimidinyl substituents, suggesting moderate lipophilicity. This could enhance blood-brain barrier penetration relative to more polar derivatives like the BOC-protected compound in .

Biological Activity

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

- Chemical Formula: C10H15NO3

- Molecular Weight: 197.23 g/mol

- CAS Number: 926198-16-5

This compound features a piperidine ring with a cyclopropylcarbonyl group and a carboxylic acid moiety, which contribute to its biological activity.

This compound exhibits several key biochemical properties:

- Interaction with GABA Transporters: It has been shown to inhibit GABA (γ-aminobutyric acid) uptake, leading to increased extracellular GABA levels. This modulation affects neuronal signaling and may influence neurotransmitter synthesis and release.

- Cell Signaling Modulation: The compound influences various cellular processes by modulating signaling pathways and gene expression, which can affect cellular metabolism.

The mechanism through which this compound exerts its effects involves several interactions:

- Binding Affinity: The cyclopropylcarbonyl group enhances binding affinity to specific enzymes or receptors, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions .

- Inhibition of Enzymatic Activity: By interacting with GABA transporters, the compound inhibits their activity, resulting in altered neurotransmitter dynamics.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neurotransmitter Modulation: Its ability to increase GABA levels suggests potential applications in treating neurological disorders characterized by GABAergic dysfunction.

- Dosage Variability: In animal models, low doses may enhance GABAergic signaling without significant adverse effects, indicating a therapeutic window for potential clinical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | Structure | Similar GABA modulation but different binding characteristics |

| 1-(Cyclopropylcarbonyl)pyrrolidine-3-carboxylic acid | Structure | Different pharmacological profiles due to structural variations |

This table highlights the unique position of the carboxylic acid group on the piperidine ring, which influences the compound's reactivity and binding properties compared to its analogs.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Stability Under Laboratory Conditions: The compound has shown stability under standard laboratory conditions, making it suitable for further experimental use.

- Metabolic Pathways: It interacts with enzymes and cofactors that regulate its metabolism, impacting its pharmacokinetics and therapeutic potential.

Case Studies

Research involving this compound has demonstrated promising results:

- Neuropharmacology Study : A study examining the effects of this compound on animal models indicated significant alterations in behavior consistent with enhanced GABAergic activity. This suggests potential therapeutic applications in anxiety disorders.

- Enzyme Interaction Research : Investigations into its binding interactions with specific enzymes revealed insights into how structural modifications could enhance selectivity and potency against target proteins involved in neurological pathways.

Q & A

Q. What are the key steps for synthesizing 1-(cyclopropylcarbonyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a cyclopropane carbonyl group to a piperidine-3-carboxylic acid scaffold. A common approach includes:

Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions (e.g., Boc-protected intermediates in and ).

Activation of the cyclopropane carbonyl moiety using reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU for efficient coupling.

Deprotection under acidic conditions (e.g., TFA) to yield the final compound.

Optimization Tips:

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Analytical Techniques and Parameters:

Critical Note: Compare spectral data with structurally analogous compounds (e.g., Boc-protected piperidines in ) to resolve ambiguities.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles (mandatory due to potential irritancy; see cyclopropane derivatives in ).

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

- Storage: Keep in a cool, dry place under inert atmosphere (N2 or Ar) to prevent degradation .

Advanced Research Questions

Q. How can stereochemical integrity at the piperidine ring be ensured during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., (S)-piperidine-3-carboxylic acid derivatives as in ).

- Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (e.g., piperidine derivatives in ).

Data Contradiction Example: If NMR data conflicts with computational models (e.g., cyclopropyl coupling in ), verify via NOESY to confirm spatial proximity of protons.

Q. What strategies address low aqueous solubility in biological assays?

Methodological Answer:

- Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt for improved solubility (e.g., analogous to ).

- Co-Solvents: Use DMSO (≤10%) or cyclodextrin-based solutions to maintain solubility without denaturing proteins .

- Prodrug Approach: Temporarily esterify the carboxylic acid (e.g., ethyl ester) for cell permeability, followed by enzymatic hydrolysis in vivo .

Validation: Measure solubility via shake-flask method (UV-Vis quantification) and compare with computational predictions (LogP from PubChem data ).

Q. How can metabolic stability of this compound be evaluated in vitro?

Methodological Answer:

Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS over 0–60 minutes.

CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., ’s PCP analogs).

Data Interpretation: Calculate t1/2 and Clint (intrinsic clearance). If instability is observed, introduce steric hindrance (e.g., methyl groups on piperidine) to block metabolic hotspots .

Q. What computational tools predict binding affinity to target proteins?

Methodological Answer:

- Docking Software: AutoDock Vina or Schrödinger Glide to model interactions (e.g., cyclopropane’s rigid structure may fit hydrophobic pockets).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., piperidine ring flexibility in ).

- QSAR Models: Train on PubChem bioactivity data (e.g., IC50 values for related carboxamides ).

Limitation: Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental Kd values.

Q. How are contradictions in spectroscopic data resolved?

Case Study Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.